Cas no 57269-18-8 (Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)-)
57269-18-8 structure
Product Name:Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)-
Numero CAS:57269-18-8
MF:C14H17ClN2O
MW:264.750582456589
CID:378759
PubChem ID:42246
Update Time:2025-04-19
Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)-
- (4-chlorophenyl)-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)methanone
- 3-(p-Chlorobenzoyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- (4-Chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)methanone
- 3,8-DIAZABICYCLO(3.2.1)OCTANE, 3-(p-CHLOROBENZOYL)-8-METHYL-
- (4-Chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)methanone
- 57269-18-8
- DTXSID00972758
- 3-(p-Chlorobenzoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- BRN 0540818
-
- Inchi: 1S/C14H17ClN2O/c1-16-12-6-7-13(16)9-17(8-12)14(18)10-2-4-11(15)5-3-10/h2-5,12-13H,6-9H2,1H3
- Chiave InChI: IKHUSJCGKQISRF-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(N1CC2CCC(C1)N2C)=O
Proprietà calcolate
- Massa esatta: 264.10311
- Massa monoisotopica: 264.1029409g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 23.6Ų
Proprietà sperimentali
- PSA: 23.55
Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
57269-18-8 (Methanone,(4-chlorophenyl)(8-methyl-3,8-diazabicyclo[3.2.1]oct-3-yl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso